molecular formula C24H22N2O4S2 B2677667 N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide CAS No. 300860-88-2

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide

Cat. No. B2677667
CAS RN: 300860-88-2
M. Wt: 466.57
InChI Key: HXRAUTJDTQBKEO-UHFFFAOYSA-N
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Description

“N,N’-Bis[(E)-(3-methyl-2-thienyl)methylene]naphthalene-1,5-diamine” is a compound with the molecular formula C22H18N2S2 . Another compound, “N,N′-Bis (3-methylphenyl)-N,N′-diphenylbenzidine”, commonly abbreviated as TPD, is widely used as hole transport materials in organic electronic devices .


Synthesis Analysis

A study focuses on the synthesis of a yellowish, prism-shaped ligand, N,N′-(naphthalene-1,5-diyl) bis (1-(pyridin-2-yl) methanimine). The ligand was synthesized through refluxing 1,5-diaminonaphthalene and pyridine-2-carbaldehyde in extra-pure ethanol .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, “N,N’-Bis[(E)-(3-methyl-2-thienyl)methylene]naphthalene-1,5-diamine” has a molecular formula of C22H18N2S2 and an average mass of 374.522 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For example, TPD has a wide energy band being about 3.2 eV with highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being 5.5 eV and 2.3 eV respectively .

Mechanism of Action

The mechanism of action for these compounds can vary depending on their use. For instance, TPD is used as a hole transport material in organic electronic devices .

Future Directions

The future directions for these compounds are likely to be influenced by their potential applications. For example, TPD and similar compounds have potential applications in the field of ultraviolet photodetection .

properties

IUPAC Name

1-N,5-N-bis(3-methylphenyl)naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-7-3-9-19(15-17)25-31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-20-10-4-8-18(2)16-20/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRAUTJDTQBKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide

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